molecular formula C21H30N3NaO8S B607610 GC376 CAS No. 1416992-39-6

GC376

Cat. No.: B607610
CAS No.: 1416992-39-6
M. Wt: 507.5 g/mol
InChI Key: BSPJDKCMFIPBAW-JPBGFCRCSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GC376 involves the preparation of its precursor, GC373, followed by the addition of sodium bisulfite to form the bisulfite adduct . The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Properties

IUPAC Name

sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPJDKCMFIPBAW-JPBGFCRCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N3NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028041
Record name Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416992-39-6
Record name GC-376
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GC-376
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1NMJ5XDG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the primary target of GC376?

A1: this compound targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of coronaviruses (CoVs) and other viruses in the picornavirus-like supercluster. [][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Q2: How does this compound interact with its target?

A2: this compound acts as a transition-state analog inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) within the active site of Mpro. [][6][7][18][21][28] This interaction blocks the protease's activity.

Q3: What are the downstream effects of this compound inhibiting Mpro?

A3: Mpro is essential for processing viral polyproteins into functional proteins, which are necessary for viral replication and transcription. [][4][6][18] By inhibiting Mpro, this compound effectively disrupts these crucial processes, ultimately inhibiting viral replication. [][2][5][8][11][18][28]

Q4: Does this compound target any other proteins besides Mpro?

A4: Research suggests that this compound can also inhibit the host protease cathepsin L, which plays a role in viral entry. This dual inhibition mechanism might contribute to its overall antiviral potency. [][21][28]

Q5: Is there any spectroscopic data available for this compound?

A6: The provided research articles primarily focus on the crystallographic structures of this compound bound to Mpro. While spectroscopic data is not extensively discussed, techniques like fluorescence spectroscopy and circular dichroism were used to characterize structural changes in Mpro upon binding to this compound. []

Q6: How does modifying the structure of this compound affect its activity and potency?

A7: Studies have investigated the impact of structural modifications on this compound's activity. For example, replacing the aldehyde warhead with an α-ketoamide resulted in decreased cellular activity. [] Additionally, modifying the P2 and P3 substitutions influenced binding affinity and antiviral activity. [][28]

Q7: Does the flexibility of this compound contribute to its broad-spectrum activity?

A8: Research suggests that the flexibility of this compound, particularly in its ability to "wiggle and jiggle" within the Mpro active site, allows it to overcome certain resistance mutations, such as E166V, and maintain its inhibitory activity. This adaptability may contribute to its broader-spectrum activity against different coronaviruses. []

Q8: What in vitro models have been used to evaluate this compound's efficacy?

A11: Various in vitro models, including cell-based assays using cell lines like Vero E6, A549+ACE2, and Fcwf-4, have been employed to evaluate this compound's efficacy against different CoVs. [][2][8][11][12][14][16][18][21][25][27][28] Additionally, enzyme-based assays with recombinant Mpro have been used to assess direct inhibition. [][4][6][18]

Q9: What animal models have been used to study this compound's effects?

A12: The K18-hACE2 transgenic mouse model, which develops a respiratory illness resembling severe COVID-19, has been used to study this compound's antiviral activity in vivo. [][9][10][27] Additionally, this compound has shown efficacy in treating feline infectious peritonitis (FIP) in cats. [][7][11]

Q10: Is there information available about this compound's stability under various conditions?

A10: The provided research articles focus primarily on the antiviral efficacy and structural characterization of this compound. Information regarding its stability under various conditions is limited.

Q11: Have there been studies on formulating this compound to improve its stability, solubility, or bioavailability?

A14: While the provided research does not delve into specific formulation strategies, one study mentioned modifying a related α-ketoamide compound by replacing a hydrophobic group with a Boc group to potentially enhance its solubility and reduce plasma protein binding. [] This approach highlights the importance of considering formulation modifications to optimize this compound's pharmacokinetic properties.

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